4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol
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Overview
Description
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol is an organic compound that belongs to the class of nitrophenols These compounds are characterized by the presence of both hydroxyl and nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol typically involves the nitration of aromatic compounds. One common method is the direct nitration of benzene derivatives in the liquid phase using nitric acid and sulfuric acid as catalysts . The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of nitrophenols, including this compound, often involves large-scale nitration processes. These processes are designed to maximize efficiency and minimize byproducts. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the nitro groups can yield amines, which are useful in the synthesis of pharmaceuticals and dyes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted nitrophenols depending on the reagents used.
Scientific Research Applications
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-nitrophenylacetic acid
- 3-Hydroxy-4-methyl-2(3H)-thiazolethione
- 2-Hydroxy-5-methyl-3-nitropyridine
Uniqueness
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective binding and reactivity, such as in fluorescent sensors and enzyme inhibitors .
Properties
CAS No. |
59919-80-1 |
---|---|
Molecular Formula |
C13H10N2O6 |
Molecular Weight |
290.23 g/mol |
IUPAC Name |
2-[(4-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol |
InChI |
InChI=1S/C13H10N2O6/c16-12-5-4-8(7-11(12)15(20)21)6-9-2-1-3-10(13(9)17)14(18)19/h1-5,7,16-17H,6H2 |
InChI Key |
XGERSBIGCGQTCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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